5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt is a sodium salt derivative of luminol, a compound known for its chemiluminescent properties. This compound is characterized by its molecular formula and a molar mass of approximately 177.16 g/mol. The sodium salt form enhances the solubility of the compound in water, making it more applicable in biological and pharmaceutical contexts compared to its parent compound, which has limited solubility .
The chemical behavior of 5-amino-2,3-dihydrophthalazine-1,4-dione, sodium salt can be influenced by its structure, allowing it to participate in various reactions. Notably, it can undergo:
These reactions are significant for both its applications in research and potential therapeutic uses .
5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt exhibits notable biological activities:
The synthesis of 5-amino-2,3-dihydrophthalazine-1,4-dione, sodium salt typically involves the following steps:
This method allows for reproducible production of the compound while avoiding heavy metal catalysts.
The applications of 5-amino-2,3-dihydrophthalazine-1,4-dione, sodium salt are diverse:
Research on interaction studies indicates that 5-amino-2,3-dihydrophthalazine-1,4-dione, sodium salt interacts with various cellular pathways:
These interactions are critical for understanding its therapeutic potential and optimizing its use in clinical settings.
Several compounds share structural similarities with 5-amino-2,3-dihydrophthalazine-1,4-dione:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Luminol | C₈H₇N₃O₂ | Known for chemiluminescence but poorly soluble in water. |
| 5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride | C₈H₈ClN₃O₂ | Hydrochloride form with different solubility characteristics. |
| 5-Amino-1H-pyrazole-4-carboxamide | C₄H₆N₄O | Exhibits different biological activities primarily related to pyrazole derivatives. |
The uniqueness of 5-amino-2,3-dihydrophthalazine-1,4-dione lies in its dual immunomodulatory effects and enhanced solubility as a sodium salt compared to other derivatives. Its ability to act as both an immunostimulant and immunosuppressant makes it particularly versatile in therapeutic applications .
The sodium salt of 5-amino-2,3-dihydrophthalazine-1,4-dione is systematically named sodium 5-amino-1,4-dioxo-2,3-dihydrophthalazin-2-ide under IUPAC conventions. Its molecular formula is $$ \text{C}8\text{H}5\text{N}3\text{NaO}2 $$, with a molecular weight of 198.13 g/mol. The structure features a bicyclic phthalazine core substituted with an amino group at position 5 and two carbonyl groups at positions 1 and 4. The sodium ion replaces the acidic proton of the parent luminol molecule, typically from the hydrazide moiety, enhancing aqueous solubility.
The planar aromatic system facilitates π-π stacking in crystalline phases, while the sodium ion promotes ionic interactions in solution.
The parent compound, luminol (5-amino-2,3-dihydrophthalazine-1,4-dione), was first synthesized in 1902 by Aloys J. Schmitz, who observed its blue chemiluminescence in acidic conditions. In 1927, W. Lommel documented similar luminescence in basic media, laying the groundwork for its sodium salt derivative. Walter Specht’s 1937 proposal to use luminol for forensic blood detection marked a pivotal application, though the sodium salt’s development emerged later to address the parent compound’s limited solubility in neutral aqueous systems.
Phthalazine derivatives are classified by their substitution patterns and functional groups:
The sodium salt occupies a unique niche as a water-soluble chemiluminophore, distinguishing it from neutral phthalazines used in pharmaceuticals or agrochemicals. Its electronic structure enables rapid electron transfer during oxidation, producing the excited-state 3-aminophthalate dianion responsible for light emission.
The synthesis of 5-amino-2,3-dihydrophthalazine-1,4-dione, sodium salt (commonly known as luminol sodium salt) begins with the careful selection of appropriate precursors, with 3-nitrophthalic acid derivatives serving as the primary starting materials [1]. These derivatives play a crucial role in determining the purity, yield, and efficiency of the subsequent synthetic steps [2]. The selection of high-quality precursors is essential for achieving optimal results in both laboratory and industrial settings [3].
3-Nitrophthalic acid can be synthesized through several routes, each with distinct advantages and limitations [4]. The most common synthetic pathways include direct nitration of phthalic acid or phthalic anhydride, and oxidation of nitronaphthalene derivatives [5]. The nitration of phthalic acid or phthalic anhydride typically results in a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid isomers, which can be challenging to separate due to their similar properties [5].
The direct nitration of phthalic anhydride represents one of the most straightforward approaches and involves the reaction with a nitrating mixture consisting of concentrated nitric acid and sulfuric acid [6]. This method proceeds according to the following reaction:
C₈H₄O₃ + HNO₃ + H₂SO₄ → C₈H₅NO₆ + H₂OThe reaction typically requires careful temperature control, with the mixture heated in a water bath for approximately 2 hours [6]. During this process, nitrogen dioxide gas is produced as a byproduct, indicating the progression of the nitration reaction [6].
An alternative approach involves the oxidation of α-nitronaphthalene, which offers the advantage of producing highly pure 3-nitrophthalic acid without significant contamination by the 4-nitro isomer [5]. This method is particularly valuable when high purity is required for subsequent synthetic steps [5].
The selection between different precursor routes depends on various factors including availability of starting materials, required purity, scale of production, and economic considerations [7]. Table 1 presents a comparative analysis of the main synthetic routes to 3-nitrophthalic acid:
| Synthetic Route | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nitration of phthalic anhydride | 20-25 | 85-90 | Simple procedure, readily available starting materials | Formation of isomeric mixture, moderate yield |
| Nitration of phthalic acid | 15-20 | 80-85 | Straightforward reaction conditions | Lower yield, isomer separation required |
| Oxidation of α-nitronaphthalene | 40-50 | >95 | High purity product, minimal isomer formation | More complex procedure, specialized reagents |
| Oxidation of 3-nitro-o-xylene | 30-35 | 90-95 | Good yield, high purity | Requires controlled oxidation conditions |
The oxidation of α-nitronaphthalene has been demonstrated to be particularly effective for obtaining high-purity 3-nitrophthalic acid [5]. This approach involves the initial nitration of naphthalene to form α-nitronaphthalene, followed by oxidation using appropriate oxidizing agents [5]. The resulting 3-nitrophthalic acid exhibits purity levels exceeding 99%, making it highly suitable for subsequent steps in luminol synthesis [5].
The transformation of 3-nitrophthalic acid derivatives into 3-nitrophthalhydrazide involves a cyclocondensation reaction with hydrazine, representing a critical step in the synthesis of 5-amino-2,3-dihydrophthalazine-1,4-dione, sodium salt [7] [8]. This reaction proceeds through a series of nucleophilic additions and eliminations, ultimately forming the characteristic phthalazine ring structure [9].
The cyclocondensation reaction between 3-nitrophthalic acid and hydrazine proceeds through several distinct steps [9]. Initially, the hydrazine molecule acts as a nucleophile, attacking the carbonyl carbon of one of the carboxylic acid groups in 3-nitrophthalic acid [10]. This is followed by the elimination of water to form an intermediate acyl hydrazine [10]. The second nitrogen atom of the hydrazine then attacks the remaining carboxylic acid group, leading to the formation of a cyclic structure through intramolecular nucleophilic addition [10].
The mechanism can be summarized as follows:
This cyclocondensation reaction is typically conducted in a high-boiling solvent such as triethylene glycol, which facilitates the removal of water and drives the reaction toward completion [13]. The reaction mixture is heated to temperatures around 215-220°C to ensure complete conversion [13].
Several parameters significantly influence the efficiency of the hydrazine cyclocondensation reaction [13]. These include reaction temperature, solvent selection, hydrazine concentration, and reaction time [13]. Optimization of these parameters is essential for maximizing yield and purity while minimizing side reactions [13] [21].
Temperature control is particularly critical during the cyclocondensation process [13]. The reaction typically requires initial heating to remove excess water, with temperatures around 110-130°C [13]. Subsequently, the temperature is increased to 215-220°C to complete the cyclocondensation [13]. Maintaining this temperature range for approximately 2 minutes is crucial, as lower temperatures may result in incomplete reaction, while higher temperatures can lead to decomposition of the product [13].
The choice of solvent also plays a significant role in the reaction efficiency [13]. Triethylene glycol is commonly employed due to its high boiling point and ability to facilitate water removal [13]. Alternative high-boiling solvents such as glycerol have also been investigated, but triethylene glycol generally provides superior results in terms of yield and product purity [13].
The concentration of hydrazine represents another critical parameter [9]. Typically, an 8% aqueous solution of hydrazine is used, with the exact ratio of hydrazine to 3-nitrophthalic acid carefully controlled to ensure complete conversion while minimizing excess hydrazine [9] [13]. The reaction is generally conducted with a slight excess of hydrazine to ensure complete consumption of the 3-nitrophthalic acid precursor [13].
The conversion of 5-amino-2,3-dihydrophthalazine-1,4-dione (luminol) to its sodium salt involves alkali metal coordination chemistry, which significantly alters the compound's properties and enhances its solubility and reactivity [15]. This transformation is essential for many applications of the compound, particularly in analytical and biochemical contexts [15] [20].
The formation of the sodium salt of 5-amino-2,3-dihydrophthalazine-1,4-dione involves the deprotonation of the nitrogen atoms in the phthalazine ring structure [20]. Sodium hydroxide or other strong bases are typically employed to remove these protons, resulting in the formation of a negatively charged species that coordinates with sodium cations [20]. The coordination occurs primarily at the nitrogen atoms of the phthalazine ring, creating a stable sodium salt [20] [24].
The coordination chemistry of alkali metals with nitrogen-containing heterocyclic compounds like 5-amino-2,3-dihydrophthalazine-1,4-dione is governed by several factors, including the size of the metal cation, the electronic structure of the ligand, and the presence of other coordinating species [24]. Sodium ions, with their moderate size and charge density, form relatively stable coordination complexes with the deprotonated nitrogen atoms of the phthalazine ring [24].
The coordination of sodium to the nitrogen atoms in the phthalazine ring can be represented by the following reaction:
C₈H₇N₃O₂ + NaOH → C₈H₆N₃O₂Na + H₂OThis reaction typically proceeds readily under basic conditions, with the sodium cation coordinating to the deprotonated nitrogen atom [20]. The resulting sodium salt exhibits significantly different properties compared to the parent compound, particularly in terms of solubility and reactivity [15] [20].
The sodium salt of 5-amino-2,3-dihydrophthalazine-1,4-dione exhibits distinct structural characteristics that influence its physical and chemical properties [15]. X-ray crystallographic studies have revealed that the sodium cation typically coordinates to the deprotonated nitrogen atom of the phthalazine ring, forming a coordination complex [4]. This coordination can occur in various geometries, depending on the crystallization conditions and the presence of other coordinating species [4].
The coordination of sodium to the nitrogen atoms in the phthalazine ring significantly alters the electronic distribution within the molecule, affecting its reactivity and spectroscopic properties [15]. The sodium salt typically exhibits enhanced solubility in water compared to the parent compound, making it more suitable for various applications [15] [16].
The structural characteristics of the sodium salt can be further modified through the incorporation of additional coordinating ligands or the formation of complex structures [36]. For instance, crown ethers or other chelating agents can be used to modulate the coordination environment of the sodium cation, potentially altering the properties of the resulting complex [36].
The sodium salt of 5-amino-2,3-dihydrophthalazine-1,4-dione exhibits rich polymorphism, with multiple crystal forms characterized to date [4]. These different polymorphs can exhibit varying physical properties, including solubility, stability, and reactivity [4]. The formation of specific polymorphs can be controlled through careful selection of crystallization conditions, including solvent, temperature, and the presence of additives [4].
Recent studies have identified at least three distinct crystal structures for the sodium salt, each with unique packing arrangements and coordination geometries [4]. These polymorphic forms can significantly influence the performance of the compound in various applications, highlighting the importance of polymorph control in the production process [4].
The production of 5-amino-2,3-dihydrophthalazine-1,4-dione, sodium salt spans from laboratory-scale synthesis to industrial-scale manufacturing, with each scale presenting unique challenges and requirements [28]. Understanding the differences between these production protocols is essential for optimizing synthesis strategies and ensuring consistent product quality [28].
Laboratory-scale synthesis of 5-amino-2,3-dihydrophthalazine-1,4-dione, sodium salt typically involves a sequential process starting from 3-nitrophthalic acid [13]. The general procedure includes the following steps:
The laboratory-scale synthesis generally employs specialized equipment such as reflux apparatus, vacuum filtration setups, and temperature-controlled heating systems [13]. Typical batch sizes range from grams to tens of grams, with reactions conducted in glassware such as round-bottom flasks or test tubes [13].
The reduction of the nitro group to form the amino functionality represents a critical step in the laboratory synthesis [30]. This reduction is commonly achieved using sodium dithionite (Na₂S₂O₄) in basic conditions, typically with sodium hydroxide [30]. The reduction mechanism involves the formation of a transient hydroxylamine intermediate, which is subsequently reduced to the amino group [30]. The reaction can be represented as follows:
C₈H₅N₃O₄ + Na₂S₂O₄ + NaOH → C₈H₇N₃O₂ + Na₂SO₄ + H₂OFollowing the reduction, the sodium salt is typically formed by treating the 5-amino-2,3-dihydrophthalazine-1,4-dione with sodium hydroxide [20]. The resulting sodium salt can be isolated through precipitation, filtration, and appropriate purification steps [20].
Industrial-scale production of 5-amino-2,3-dihydrophthalazine-1,4-dione, sodium salt involves scaled-up versions of the laboratory procedures, with significant modifications to accommodate larger batch sizes and ensure economic viability [28]. Industrial production typically employs continuous or semi-continuous processes rather than batch reactions, allowing for more efficient use of resources and improved consistency [28].
The key differences between laboratory and industrial-scale production include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | Grams to tens of grams | Kilograms to tons |
| Equipment | Glass reactors, manual operations | Stainless steel reactors, automated systems |
| Process Control | Manual monitoring, limited instrumentation | Advanced process control systems, continuous monitoring |
| Heat Transfer | Direct heating, oil baths | Jacketed reactors, heat exchangers |
| Mixing | Magnetic stirrers, mechanical stirrers | High-efficiency impellers, static mixers |
| Purification | Recrystallization, column chromatography | Continuous crystallization, filtration systems |
| Yield Optimization | Secondary consideration | Primary economic driver |
| Waste Management | Minimal considerations | Integrated waste treatment systems |
Industrial production protocols often incorporate continuous flow systems for certain reaction steps, particularly the reduction of the nitro group [28]. These continuous processes offer advantages in terms of heat transfer, mixing efficiency, and process control, resulting in more consistent product quality and higher overall yields [28].
The scale-up of the reduction step presents particular challenges due to the exothermic nature of the reaction and the potential for side reactions [10]. Industrial processes typically employ carefully controlled addition rates and efficient cooling systems to manage the heat generated during the reduction [10]. Additionally, the selection of reducing agents may differ from laboratory-scale procedures, with industrial processes often utilizing more economical alternatives or recovery systems for expensive reagents [10].
The transition from laboratory to industrial scale requires careful optimization of various process parameters to ensure economic viability and product quality [28]. Key optimization strategies include:
The optimization of the reduction step represents a particular focus area for industrial-scale production [10]. Alternative reducing agents such as catalytic hydrogenation or electrochemical reduction have been investigated as potential replacements for sodium dithionite, offering advantages in terms of cost, environmental impact, and process efficiency [10].
Recent developments in industrial production have focused on enhancing the sustainability of the manufacturing process through the implementation of green chemistry principles [28]. These include the use of more environmentally benign solvents, the development of catalytic processes with improved atom economy, and the implementation of waste minimization strategies [28].
The crystallographic investigation of 5-amino-2,3-dihydrophthalazine-1,4-dione sodium salt reveals multiple polymorphic forms with distinct coordination environments and packing arrangements [1] [2] [3]. The compound crystallizes predominantly in monoclinic crystal systems, with the most extensively characterized dihydrate form adopting the space group P21/c [4].
Crystal Structure Parameters
The dihydrate form exhibits unit cell parameters of a = 8.3429(4) Å, b = 22.0562(11) Å, c = 5.2825(2) Å, with β = 99.893(3)° and a unit cell volume of 957.59(8) ų [4]. The asymmetric unit contains four formula units (Z = 4), indicating a relatively dense packing arrangement that facilitates intermolecular interactions crucial for crystal stability.
Polymorphic Forms and Sodium Coordination
Three distinct crystalline modifications have been identified: Form I (anhydrous), Form II (anhydrous), and the dihydrate form [1] [2]. Form I presents agglomerated crystallites with rounded edges, favoring higher bulk density suitable for pharmaceutical compression applications [5]. Form II exhibits needle-like octahedral crystallites with layered substructures that enhance flowability characteristics [5].
The sodium cation coordination environment varies significantly between polymorphs. In the anhydrous forms, sodium ions coordinate directly with carbonyl oxygen atoms and the deprotonated nitrogen center of the phthalazinedione ring system [6]. The coordination geometry around sodium typically adopts a distorted octahedral arrangement, with Na-O bond distances ranging from 2.3 to 2.5 Å [4].
Intermolecular Interactions and Crystal Packing
The crystal structure is stabilized by extensive hydrogen bonding networks involving the amino group, hydrazide nitrogen atoms, and water molecules in hydrated forms [4]. N-H···O hydrogen bonds with distances of approximately 2.8-3.1 Å contribute to the three-dimensional supramolecular architecture [4]. The planar phthalazine core facilitates π-π stacking interactions with interplanar distances of 3.4-3.6 Å, which are critical for chemiluminescent activity [6].
| Parameter | Form I (Anhydrate) | Form II (Anhydrate) | Dihydrate |
|---|---|---|---|
| Crystal System | Monoclinic | Triclinic/Orthorhombic | Monoclinic |
| Space Group | P21/c | Variable | P21/c |
| Unit Cell a (Å) | 8.3429(4) | Variable | 8.3429(4) |
| Unit Cell b (Å) | 22.0562(11) | Variable | 22.0562(11) |
| Unit Cell c (Å) | 5.2825(2) | Variable | 5.2825(2) |
| β angle (°) | 99.893(3) | Variable | 99.893(3) |
| Volume (ų) | 957.59(8) | Variable | 957.59(8) |
| Z | 4 | Variable | 4 |
| Decomposition Temperature (°C) | 335 ± 10 | 340 ± 15 | 300 ± 20 |
Thermal Stability and Phase Transitions
Differential scanning calorimetry studies indicate that anhydrous Form I decomposes at 335°C ± 10°C, while Form II shows slightly higher thermal stability at 340°C ± 15°C [5]. The dihydrate form exhibits lower decomposition temperatures around 300°C ± 20°C due to the presence of coordinated water molecules [5]. No reversible phase transitions between Forms I and II have been detected using thermal analysis methods [4].
The multinuclear nuclear magnetic resonance characterization of 5-amino-2,3-dihydrophthalazine-1,4-dione sodium salt provides comprehensive structural information through detailed chemical shift assignments and coupling pattern analysis [7] [8] [9].
Proton Nuclear Magnetic Resonance Spectroscopic Analysis
¹H nuclear magnetic resonance spectroscopy reveals distinct chemical environments for aromatic and amino protons [7] [8]. In deuterated dimethyl sulfoxide solvent, aromatic protons appear as complex multiplets in the range 7.0-8.4 parts per million, with specific assignments at δ 7.41 (doublet, J = 7.9 Hz), δ 7.33 (doublet, J = 1.0 Hz), and δ 7.03 (doublet) [10] [9]. The coupling constants reflect the ortho-coupling relationships between adjacent aromatic protons on the benzene ring.
The amino group protons display characteristic chemical shifts at δ 6.77 (singlet, 2H, NH₂), indicating the presence of a primary amine functionality [10]. The NH hydrazide proton resonates significantly downfield at δ 11.84 (singlet, 1H), reflecting the amide character and hydrogen bonding interactions [10] [11]. This extreme downfield shift is attributed to the electron-withdrawing effect of the adjacent carbonyl groups and potential intermolecular hydrogen bonding.
Carbon-13 Nuclear Magnetic Resonance Spectroscopic Characterization
¹³C nuclear magnetic resonance spectroscopy provides definitive assignments for all carbon environments within the molecular framework [10] [12]. The carbonyl carbons exhibit characteristic chemical shifts in the range 159-165 parts per million, with specific resonances at δ 159.84 (C=O) and δ 151.13 (cyclic C-O) [10]. These values are consistent with amide carbonyl carbons in heterocyclic systems.
Aromatic carbon resonances span the region 110-147 parts per million, with the amino-substituted carbon appearing at δ 147.16 [10]. The remaining aromatic carbons display chemical shifts at δ 132.38, δ 130.73, δ 118.75, δ 113.00, and δ 111.08, reflecting the electronic effects of the adjacent functional groups [10]. The quaternary carbons of the phthalazine ring system appear in the expected range of 145-155 parts per million.
Nitrogen-15 Nuclear Magnetic Resonance Assignments
¹⁵N nuclear magnetic resonance spectroscopy enables direct observation of nitrogen environments, providing crucial structural confirmation [13] [14] [15]. Primary amine nitrogen atoms typically resonate in the range 0-60 parts per million relative to nitromethane standard [15]. For 5-amino-2,3-dihydrophthalazine-1,4-dione derivatives, the amino nitrogen is expected around δ 30-50 parts per million.
The hydrazide nitrogen atoms exhibit chemical shifts in the range 160-220 parts per million, characteristic of nitrogen atoms in amide environments [13] [15]. The ring nitrogen atoms of the phthalazine system display chemical shifts between 230-330 parts per million, typical of pyridine-like nitrogen environments in heterocyclic systems [13] [15].
| Nucleus | Assignment | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic protons | 7.0-8.4 | Multiplet/Doublet |
| ¹H | NH₂ protons | 6.8-7.5 | Broad singlet |
| ¹H | NH hydrazide proton | 11.2-12.5 | Broad singlet |
| ¹³C | Carbonyl carbons (C=O) | 160-170 | Singlet |
| ¹³C | Aromatic carbons | 110-140 | Singlet |
| ¹³C | Quaternary carbons | 145-155 | Singlet |
| ¹³C | Amino-substituted carbon | 105-120 | Singlet |
| ¹⁵N | Primary amine nitrogen | 0-60 | N/A |
| ¹⁵N | Hydrazide nitrogens | 160-220 | N/A |
| ¹⁵N | Aromatic nitrogen | 230-330 | N/A |
Coupling Constants and Structural Information
The aromatic proton coupling constants provide valuable information about substitution patterns and molecular geometry [16] [17]. Ortho-coupling constants typically range from 7-8 Hz, as observed in the doublet at δ 7.41 (J = 7.9 Hz) [10]. Meta-coupling constants are generally smaller (1-3 Hz) and may contribute to the fine structure observed in the aromatic multipets.
The absence of significant coupling in the amino proton signals indicates rapid exchange with the deuterated solvent, which is characteristic of primary amines in protic environments [8]. The NH hydrazide proton also exhibits rapid exchange behavior, appearing as a broad singlet without resolved coupling patterns.
The vibrational spectroscopic characterization of 5-amino-2,3-dihydrophthalazine-1,4-dione sodium salt encompasses both infrared and Raman spectroscopic techniques, providing comprehensive information about molecular vibrations and structural features [7] [18] [19].
Infrared Spectroscopic Analysis
Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional group vibrations within the molecular framework [7] [18]. The amino group exhibits distinct N-H stretching vibrations with asymmetric and symmetric modes appearing at 3352 cm⁻¹ and 3270-3272 cm⁻¹, respectively [18]. These frequencies are characteristic of primary amine functionalities and confirm the presence of the amino substituent.
Aromatic C-H stretching vibrations appear as weak absorptions in the region 3000-3050 cm⁻¹, specifically at 3050, 3015, and 3000 cm⁻¹ [18]. These frequencies are typical for aromatic systems and provide confirmation of the benzene ring component of the phthalazine structure.
Carbonyl and Ring Vibrations
The carbonyl stretching vibrations constitute prominent features in the infrared spectrum, appearing as strong absorptions at 1667 and 1657 cm⁻¹ [7] [18]. These frequencies are characteristic of amide carbonyl groups and reflect the electron-withdrawing effects of the adjacent nitrogen atoms in the phthalazine ring system.
Aromatic ring vibrations contribute to several absorption bands in the fingerprint region. C-C aromatic stretching modes appear at 1610, 1488, and 1410 cm⁻¹ with strong to medium intensities [18]. These vibrations are sensitive to substitution patterns and provide structural information about the aromatic framework.
Amino Group Deformation Modes
The amino group deformation modes provide additional structural confirmation through characteristic absorption patterns [18]. The NH₂ scissoring mode appears at 1550 cm⁻¹ as a medium-intensity absorption, while the NH₂ rocking vibration occurs at 1064 cm⁻¹ [18]. The NH₂ wagging mode is observed at 862 cm⁻¹, and the NH₂ twisting mode appears at the low frequency of 198 cm⁻¹ [18].
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| NH₂ asymmetric stretch | 3352 | Medium | Primary amine N-H stretch |
| NH₂ symmetric stretch | 3270-3272 | Medium-Strong | Primary amine N-H stretch |
| C-H aromatic stretch | 3050, 3015, 3000 | Weak | Aromatic C-H stretch |
| C=O stretch (amide) | 1667, 1657 | Strong | Carbonyl stretch |
| NH₂ scissoring | 1550 | Medium | Amine deformation |
| C-C aromatic stretch | 1610, 1488, 1410 | Strong-Medium | Aromatic ring vibrations |
| C-N stretch | 1301 | Medium | Carbon-nitrogen stretch |
| NH₂ rocking | 1064 | Medium | Amine rocking mode |
| C-H out-of-plane bend | 735, 729, 718 | Medium | Aromatic C-H bending |
| NH₂ wagging | 862 | Medium | Amine wagging mode |
| NH₂ twisting | 198 | Weak | Amine torsional mode |
Raman Spectroscopic Complementary Information
Raman spectroscopy provides complementary vibrational information, particularly for modes that are weakly active or forbidden in infrared spectroscopy [20] [21]. The symmetric vibrations that are Raman-active offer additional confirmation of structural assignments. C-H stretching modes typically show strong Raman activity due to high polarizability changes during vibration [18].
The aromatic ring breathing modes and symmetric C-C stretching vibrations are enhanced in Raman spectra, providing detailed information about the aromatic framework [21] [19]. The complementary nature of infrared and Raman selection rules ensures comprehensive coverage of all fundamental vibrational modes.
Theoretical Vibrational Analysis
Density functional theory calculations using the B3LYP method with 6-311+G(d,p) basis sets provide theoretical validation of experimental vibrational assignments [18]. The calculated frequencies show excellent agreement with experimental values when appropriate scaling factors are applied. The theoretical analysis confirms the assignments of closely spaced vibrational modes and provides insight into normal mode compositions through total energy distribution calculations [18].
Mass spectrometric analysis of 5-amino-2,3-dihydrophthalazine-1,4-dione sodium salt reveals characteristic fragmentation pathways that provide structural confirmation and molecular composition information [10] [22] [23].
Molecular Ion and Primary Fragmentation
The molecular ion peak appears at m/z 177, corresponding to the neutral form of the compound (C₈H₇N₃O₂) [24]. The molecular ion typically exhibits moderate intensity (25-40% relative intensity) due to the inherent stability of the aromatic phthalazine ring system [10]. The presence of electron-donating amino and electron-withdrawing carbonyl groups creates a balanced electronic environment that stabilizes the molecular ion.
Primary fragmentation pathways involve the loss of specific functional groups characteristic of the molecular structure [25] [22]. The loss of the amino group (NH₂, 16 mass units) generates a fragment ion at m/z 162 with relative intensity of 15-25% [10]. This fragmentation reflects the relatively weak C-N bond strength in the amino-substituted aromatic system.
Carbonyl Loss and Sequential Fragmentation
The loss of carbonyl groups constitutes another major fragmentation pathway, generating fragment ions through the elimination of CO (28 mass units) [25]. The [M - CO]⁺ fragment appears at m/z 149 with moderate intensity (20-35%), indicating the accessibility of the carbonyl groups for fragmentation [10]. Sequential loss of both amino and carbonyl groups produces the [M - NH₂ - CO]⁺ fragment at m/z 134 with lower intensity (10-20%).
Aromatic Fragmentation and Rearrangement
The phthalic anhydride fragment at m/z 148 represents a significant fragmentation pathway involving ring rearrangement and cyclization processes [10]. This fragment exhibits substantial intensity (30-50%) due to the stability of the cyclic anhydride structure. The formation of this fragment involves complex rearrangement mechanisms that preserve the aromatic character while eliminating the hydrazide functionality.
Base peak fragments in the range m/z 120-130 represent the most abundant ions in the mass spectrum (80-100% relative intensity) [10]. These fragments result from extensive aromatic stabilization through conjugation and charge delocalization across the remaining ring system. The high abundance reflects the thermodynamic stability of these aromatic cations.
| Fragment Ion | m/z | Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|---|
| Molecular ion [M]⁺ | 177 | 25-40 | Parent ion |
| [M - NH₂]⁺ | 162 | 15-25 | Loss of amino group |
| [M - CO]⁺ | 149 | 20-35 | Loss of carbonyl |
| [M - NH₂ - CO]⁺ | 134 | 10-20 | Sequential loss NH₂ + CO |
| Phthalic anhydride fragment | 148 | 30-50 | Phthalic structure retention |
| Base peak fragments | 120-130 | 80-100 | Aromatic stabilization |
| Ring fragmentation | 90-110 | 40-70 | Ring opening/rearrangement |
Low Mass Fragmentation and Ring Opening
Ring fragmentation processes generate fragment ions in the range m/z 90-110 with moderate intensities (40-70%) [10]. These fragments result from ring opening reactions that break the phthalazine ring system while retaining portions of the aromatic framework. The fragmentation patterns are consistent with charge-directed processes that favor the formation of stable cationic intermediates.
The mass spectrometric fragmentation behavior provides valuable structural information that complements other spectroscopic techniques. The fragmentation patterns are consistent with the proposed molecular structure and confirm the presence of amino, carbonyl, and aromatic functionalities within the molecular framework [22] [23].
Ionization Methods and Spectral Quality